

Evaluating the Impact of Drug-Drug Interactions on Repaglinide Metabolism: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

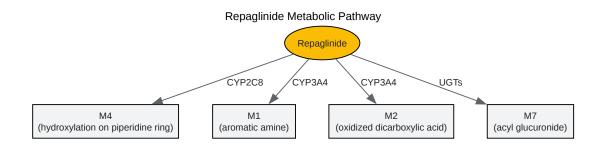
This guide provides a comprehensive comparison of the impact of various drugs on the metabolism of Repaglinide, an oral antidiabetic agent. The data presented is compiled from in vitro and in vivo studies to offer a detailed understanding of the pharmacokinetic interactions, aiding in drug development and clinical study design.

Overview of Repaglinide Metabolism

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing the most significant roles.[1][2][3][4] Additionally, it undergoes glucuronidation, a phase II metabolic reaction, facilitated by UDP-glucuronosyltransferases (UGTs), to a lesser extent.[5] The major metabolites of Repaglinide are the dicarboxylic acid derivative (M2), the aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[2] An acyl glucuronide (M7) is also formed.[2] These metabolites are pharmacologically inactive and are primarily excreted in the feces.

The following diagram illustrates the primary metabolic pathways of Repaglinide.





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Caption: Primary metabolic pathways of Repaglinide.

Impact of CYP2C8 Inhibitors on Repaglinide Pharmacokinetics

CYP2C8 is a major enzyme responsible for Repaglinide metabolism. Co-administration of Repaglinide with strong inhibitors of CYP2C8 can lead to a significant increase in its plasma concentrations, potentially causing hypoglycemia.

Gemfibrozil

Gemfibrozil is a potent inhibitor of CYP2C8. Concomitant use with Repaglinide is generally not recommended due to the high risk of a significant drug-drug interaction.[6]

Table 1: Effect of Gemfibrozil on Repaglinide Pharmacokinetic Parameters



Interacting Drug	Repaglinide Dose	Gemfibrozil Dose	Change in AUC of Repaglinide	Change in Cmax of Repaglinide	Reference(s
Gemfibrozil	0.25 mg	600 mg twice daily for 3 days	8.1-fold increase	2.4-fold increase	[7][8][9]
Gemfibrozil + Itraconazole	0.25 mg	600 mg Gemfibrozil twice daily for 3 days + 100 mg Itraconazole twice daily for 3 days	19.4-fold increase	2.8-fold increase	[7][8][9]
Gemfibrozil (single dose)	0.25 mg	900 mg	8.3-fold increase	2.4-fold increase	[6]

Clopidogrel

Clopidogrel, an antiplatelet agent, is also a significant inhibitor of CYP2C8. Its co-administration with Repaglinide is contraindicated in some countries due to the increased risk of hypoglycemia.[10][11]

Table 2: Effect of Clopidogrel on Repaglinide Pharmacokinetic Parameters

Interacting Drug	Repaglinide Dose	Clopidogrel Dose	Change in AUC of Repaglinide	Change in Cmax of Repaglinide	Reference(s
Clopidogrel	0.25 mg	300 mg loading dose, then 75 mg daily	5.1-fold increase (Day 1), 3.9-fold increase (Day 3)	Not specified	[10][11][12]



Impact of CYP3A4 Inducers on Repaglinide Pharmacokinetics

CYP3A4 is another key enzyme in the metabolism of Repaglinide. Inducers of CYP3A4 can accelerate the metabolism of Repaglinide, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.

Rifampin

Rifampin is a potent inducer of CYP3A4. Concomitant use with Repaglinide can significantly decrease its plasma levels.[1][8][13][14][15]

Table 3: Effect of Rifampin on Repaglinide Pharmacokinetic Parameters

Interacting Drug	Repaglinide Dose	Rifampin Dose	Change in AUC of Repaglinide	Change in Cmax of Repaglinide	Reference(s
Rifampin	0.5 mg	600 mg daily for 5 days	57% decrease	41% decrease	[13]
Rifampin	4 mg	600 mg daily for 7 days	~50% decrease (concomitant administratio n), ~80% decrease (24h after last Rifampin dose)	Not significantly affected (concomitant) , Significantly reduced (24h after)	[1][14]
Rifampin	4 mg	600 mg daily for 6 days	32% decrease	26% decrease	[8][15]

Experimental Protocols

The data presented in this guide are derived from clinical trials and in vitro studies. The following provides an overview of the typical methodologies employed.



Clinical Study Design

A common design for these drug-drug interaction studies is a randomized, two-phase crossover trial in a small group of healthy volunteers (typically 9-12 participants).[1][7][9][10][12][13][16]

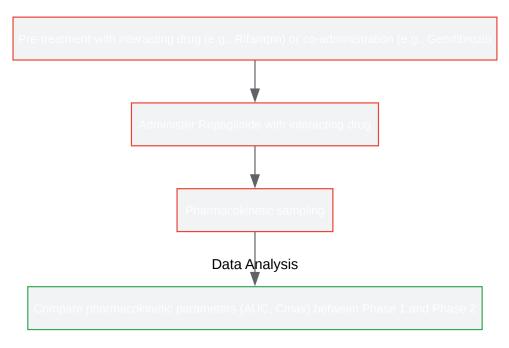
The following diagram illustrates a typical experimental workflow for a clinical drug-drug interaction study.



Typical Clinical DDI Study Workflow

Phase 1 Administer Repaglinide alone Pharmacokinetic sampling Washout Period

Phase 2



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Caption: A typical two-phase crossover clinical trial design.



- Participants: Healthy adult volunteers, with specific inclusion and exclusion criteria to ensure safety and minimize variability.
- Dosing: Participants receive a single dose of Repaglinide alone in one phase and in combination with the interacting drug in the other phase, with a washout period in between.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to measure the plasma concentrations of Repaglinide.
- Analytical Methods: Repaglinide concentrations in plasma are typically determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated and compared between the two phases to assess the magnitude of the interaction.

In Vitro Metabolism Studies

In vitro studies are crucial for elucidating the specific enzymes involved in drug metabolism and for predicting potential drug-drug interactions.[3][4][17][18][19][20]

- Test Systems: These studies often utilize human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, or recombinant human CYP enzymes to assess the contribution of individual enzymes to Repaglinide metabolism.[3][4][17][18][19][20]
- Incubation: Repaglinide is incubated with the test system in the presence and absence of the potential inhibitor or inducer.
- Analysis: The formation of Repaglinide metabolites is monitored over time using analytical techniques like LC-MS/MS to determine the rate of metabolism and the inhibitory or inductive potential of the co-administered drug.

Conclusion and Recommendations

The metabolism of Repaglinide is significantly influenced by drugs that inhibit or induce its primary metabolic pathways, namely CYP2C8 and CYP3A4.



- Strong CYP2C8 inhibitors, such as Gemfibrozil and Clopidogrel, can dramatically increase Repaglinide exposure, posing a significant risk of hypoglycemia. Co-administration of these drugs with Repaglinide should be avoided or managed with extreme caution and close glucose monitoring.
- Potent CYP3A4 inducers, like Rifampin, can substantially decrease Repaglinide plasma concentrations, which may lead to a loss of glycemic control. Dose adjustments of Repaglinide may be necessary when co-administered with such drugs.

For drug development professionals, a thorough evaluation of the potential for drug-drug interactions with new chemical entities that are metabolized by or affect CYP2C8 and CYP3A4 is essential when considering co-administration with Repaglinide. In vitro screening followed by well-designed clinical drug-drug interaction studies are critical to ensure patient safety and therapeutic efficacy.

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References

- 1. Rifampicin seems to act as both an inducer and an inhibitor of the metabolism of repaglinide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Dose-Dependent Interaction between Gemfibrozil and Repaglinide in Humans: Strong Inhibition of CYP2C8 with Subtherapeutic Gemfibrozil Doses | Semantic Scholar [semanticscholar.org]

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- 7. [PDF] Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics and pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil and repaglinide | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics and pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil and repaglinide ProQuest [proquest.com]
- 10. pharmacase.ca [pharmacase.ca]
- 11. Hypoglycemia during the Concomitant Use of Repaglinide and Clopidogrel in an Elderly Patient with Type 2 Diabetes and Severe Renal Insufficiency PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-drug interaction between repaglinide and clopidogrel: Potential risk of hypoglycaemia [hsa.gov.sg]
- 13. Rifampin decreases the plasma concentrations and effects of repaglinide PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The effect of gemfibrozil on repaglinide pharmacokinetics persists for at least 12 h after the dose: evidence for mechanism-based inhibition of CYP2C8 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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